N-(4-methoxybenzyl)-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core with various functional groups attached
Preparation Methods
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsReaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and the target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, N-[(4-METHOXYPHENYL)METHYL]-2-OXO-6-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include those with quinoline cores or pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones. These compounds may share some biological activities but differ in their specific interactions and applications .
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-6-pyrrolidin-1-ylsulfonyl-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O5S/c1-30-16-6-4-15(5-7-16)14-23-22(27)19-13-21(26)24-20-9-8-17(12-18(19)20)31(28,29)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
RRYZUJBNULRSEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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